molecular formula C13H14N2O5S2 B2835107 2-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid CAS No. 732291-84-8

2-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid

Cat. No. B2835107
CAS RN: 732291-84-8
M. Wt: 342.38
InChI Key: ONTNGYYKHQRYMK-UHFFFAOYSA-N
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Description

The compound “2-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, there are general methods for the synthesis of thieno[2,3-d]pyrimidines, which are a key structural component of the compound. For example, one method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) fused to a pyrimidine (a six-membered ring with four carbon atoms and two nitrogen atoms) .


Physical And Chemical Properties Analysis

Specific physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the available resources .

Scientific Research Applications

Anticancer Activity

This compound has been investigated for its cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. Specifically, the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide demonstrated promising inhibition against MDA-MB-231 (IC50 = 1.4 μM) compared to the reference drug sorafenib (IC50 = 5.2 μM). It also exhibited selectivity against MDA-MB-231 over HepG2 cell lines .

Anti-fibrotic Activity

The compound ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate derived from a related scaffold showed better anti-fibrotic activity than Pirfenidone and Bipy55′DC. Its IC50 value was 45.69 μM, making it a potential candidate for further investigation in fibrosis-related research .

Other Pharmacological Activities

Imidazo[2,1-b]thiazole derivatives have also demonstrated antifungal, antibacterial, anti-inflammatory, and antihypertensive properties. Additionally, they are used as cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiators .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. Thieno[2,3-d]pyrimidines, in general, are found in many biologically active compounds, suggesting that they may interact with various biological targets .

Future Directions

Thieno[2,3-d]pyrimidines are a focus of ongoing research due to their presence in a variety of biologically active compounds. Future research may explore new synthetic methods, potential biological activities, and applications of these and related compounds .

properties

IUPAC Name

2-[(6-ethoxycarbonyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5S2/c1-3-20-13(19)10-6(2)9-11(18)14-7(15-12(9)22-10)4-21-5-8(16)17/h3-5H2,1-2H3,(H,16,17)(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTNGYYKHQRYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CSCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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